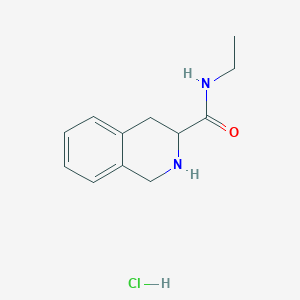
N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are favored for their efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Common Reagents and Conditions:
Oxidation: H2O2, TBHP, and other cooxidants.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, thereby enhancing the immune response against cancer cells . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its effects on dopamine release.
Uniqueness: N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the PD-1/PD-L1 pathway sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11;/h3-6,11,14H,2,7-8H2,1H3,(H,13,15);1H |
Clé InChI |
BOYNELRZIHUPGK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1CC2=CC=CC=C2CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


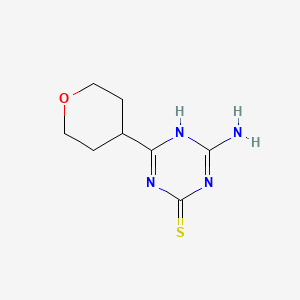

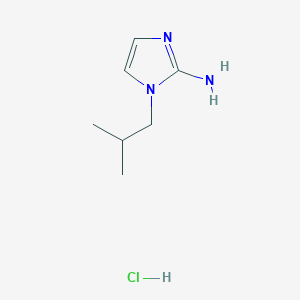
![N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13235862.png)

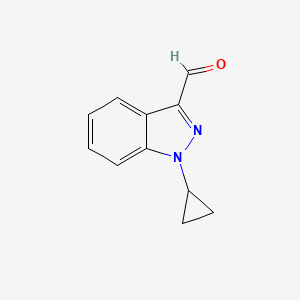
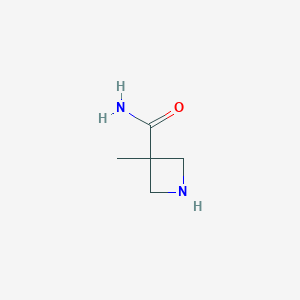
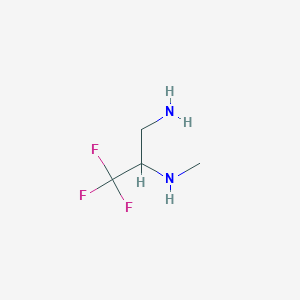

![3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B13235889.png)
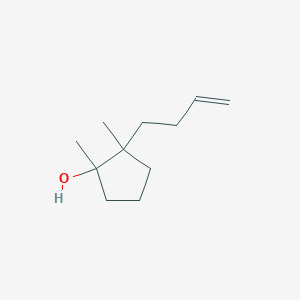
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13235928.png)

